Desmosine
Desmosine
Desmosine is an amino acid derivative comprised of three allysyl side chains plus one unaltered lysyl side chain from the same or neighboring polypeptides condensed into a pyridinium ring. Desmosine is found in elastin and its detection in urine, plasma, or sputum samples can be used as a marker for excessive elastin degradation, which is associated with chronic obstructive pulmonary disease (COPD) and other pathologies.
Desmosine is an aromatic amino acid. It derives from a L-lysine.
A rare amino acid found in elastin, formed by condensation of four molecules of lysine into a pyridinium ring.
Desmosine is an aromatic amino acid. It derives from a L-lysine.
A rare amino acid found in elastin, formed by condensation of four molecules of lysine into a pyridinium ring.
Brand Name:
Vulcanchem
CAS No.:
11003-57-9
VCID:
VC21125080
InChI:
InChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1/t17-,18-,19-,20-/m0/s1
SMILES:
C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N
Molecular Formula:
C₂₄H₄₀ClN₅O₈
Molecular Weight:
526.6 g/mol
Desmosine
CAS No.: 11003-57-9
Cat. No.: VC21125080
Molecular Formula: C₂₄H₄₀ClN₅O₈
Molecular Weight: 526.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Desmosine is an amino acid derivative comprised of three allysyl side chains plus one unaltered lysyl side chain from the same or neighboring polypeptides condensed into a pyridinium ring. Desmosine is found in elastin and its detection in urine, plasma, or sputum samples can be used as a marker for excessive elastin degradation, which is associated with chronic obstructive pulmonary disease (COPD) and other pathologies. Desmosine is an aromatic amino acid. It derives from a L-lysine. A rare amino acid found in elastin, formed by condensation of four molecules of lysine into a pyridinium ring. |
|---|---|
| CAS No. | 11003-57-9 |
| Molecular Formula | C₂₄H₄₀ClN₅O₈ |
| Molecular Weight | 526.6 g/mol |
| IUPAC Name | (2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid |
| Standard InChI | InChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1/t17-,18-,19-,20-/m0/s1 |
| Standard InChI Key | VEVRNHHLCPGNDU-MUGJNUQGSA-O |
| Isomeric SMILES | C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N |
| SMILES | C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N |
| Canonical SMILES | C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N |
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